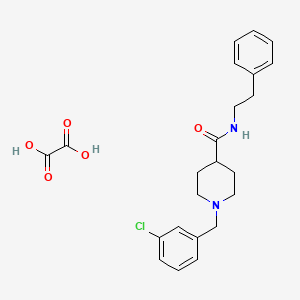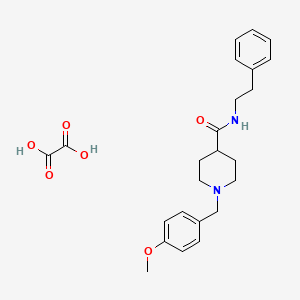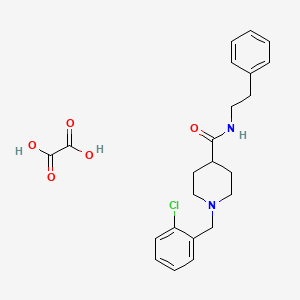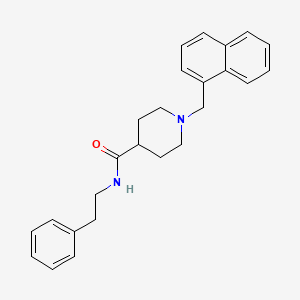
1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific research community in recent years. BPAP belongs to the class of piperidine derivatives and is structurally similar to other psychoactive compounds such as MDMA and MDA. The unique chemical structure of BPAP has led to its investigation as a potential therapeutic agent for various neurological disorders.
Mécanisme D'action
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain. BPAP has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
BPAP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPAP for lab experiments is its ability to selectively target dopaminergic and serotonergic systems in the brain. This makes it a potentially useful tool for studying the role of these systems in various neurological disorders. However, one of the limitations of BPAP is its relatively low potency compared to other psychoactive compounds. This can make it difficult to achieve the desired effects at lower doses.
Orientations Futures
There are several future directions for research on BPAP. Some of the potential areas of investigation include:
1. Development of more potent analogs of BPAP with improved therapeutic properties.
2. Investigation of the long-term effects of BPAP on the brain and the potential for neurotoxicity.
3. Clinical trials to evaluate the safety and efficacy of BPAP as a potential therapeutic agent for various neurological disorders.
4. Investigation of the potential use of BPAP as a tool for studying the role of dopaminergic and serotonergic systems in various neurological disorders.
Conclusion:
In conclusion, BPAP is a novel psychoactive compound that has shown promising results in various areas of scientific research. Its unique chemical structure and ability to selectively target dopaminergic and serotonergic systems in the brain make it a potentially useful tool for studying the role of these systems in various neurological disorders. Further research is needed to fully understand the mechanism of action of BPAP and its potential as a therapeutic agent.
Applications De Recherche Scientifique
BPAP has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research where BPAP has shown promising results include:
1. Treatment of Parkinson's Disease: BPAP has been shown to have a neuroprotective effect on dopaminergic neurons, which are affected in Parkinson's disease. Studies have shown that BPAP can improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
2. Treatment of Depression: BPAP has been found to have antidepressant properties in animal models. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in the pathophysiology of depression.
3. Treatment of Cognitive Impairment: BPAP has been shown to improve cognitive function in animal models of Alzheimer's disease and other forms of cognitive impairment. It has been found to enhance memory and learning abilities.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(23-11-8-17-4-2-1-3-5-17)19-9-12-24(13-10-19)15-18-6-7-20-21(14-18)27-16-26-20/h1-7,14,19H,8-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHHGFLOBMJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)

![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)









